molecular formula C9H14N2O2S B13574054 Methyl ((2-methylthiazol-4-yl)methyl)alaninate

Methyl ((2-methylthiazol-4-yl)methyl)alaninate

Cat. No.: B13574054
M. Wt: 214.29 g/mol
InChI Key: MQKVRSLDISSYIQ-UHFFFAOYSA-N
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Description

Methyl ((2-methylthiazol-4-yl)methyl)alaninate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((2-methylthiazol-4-yl)methyl)alaninate typically involves the reaction of 2-methylthiazole with alanine methyl ester. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs continuous flow synthesis techniques to enhance yield and purity. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl ((2-methylthiazol-4-yl)methyl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl ((2-methylthiazol-4-yl)methyl)alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ((2-methylthiazol-4-yl)methyl)alaninate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules. The compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: A simpler thiazole derivative with similar biological activities.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

Uniqueness

Methyl ((2-methylthiazol-4-yl)methyl)alaninate is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of the alaninate moiety provides additional sites for interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoate

InChI

InChI=1S/C9H14N2O2S/c1-6(9(12)13-3)10-4-8-5-14-7(2)11-8/h5-6,10H,4H2,1-3H3

InChI Key

MQKVRSLDISSYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(C)C(=O)OC

Origin of Product

United States

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